molecular formula C13H9FN2OS B14859876 7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol

7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol

Cat. No.: B14859876
M. Wt: 260.29 g/mol
InChI Key: QAAHABUGXSFNGG-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core structure, which is fused with a fluorophenyl group at the 7th position and a hydroxyl group at the 4th position. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the reactants in the presence of a primary amine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that can be optimized for large-scale production. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol is unique due to the presence of the fluorophenyl group and the hydroxyl group at specific positions. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H9FN2OS

Molecular Weight

260.29 g/mol

IUPAC Name

7-(4-fluorophenyl)-2-methyl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H9FN2OS/c1-7-15-11-10(6-18-12(11)13(17)16-7)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16,17)

InChI Key

QAAHABUGXSFNGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC=C2C3=CC=C(C=C3)F

Origin of Product

United States

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